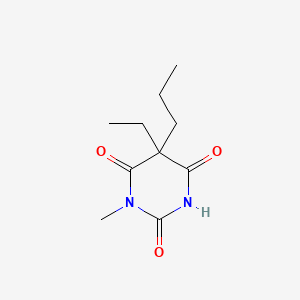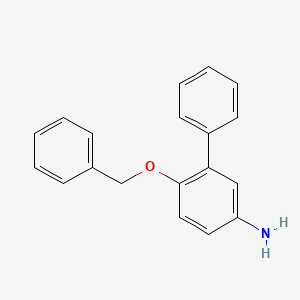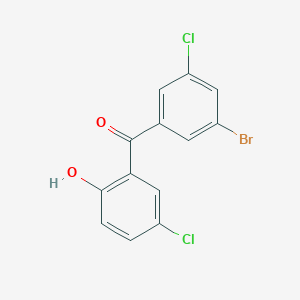![molecular formula C12H7N3 B13936715 5H-pyrido[4,3-b]indole-3-carbonitrile CAS No. 66646-28-4](/img/structure/B13936715.png)
5H-pyrido[4,3-b]indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-pyrido[4,3-b]indole-3-carbonitrile: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its stability at room temperature and its solubility in organic solvents like methanol and dichloromethane . It has a strong aromatic odor and is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5H-pyrido[4,3-b]indole-3-carbonitrile can be synthesized through multiple methods. One common approach involves the reaction of pyridine and benzindole analogs under suitable chemical reaction conditions . The Fischer indole synthesis is another method used for preparing indole derivatives, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 5H-pyrido[4,3-b]indole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic substitution reactions are facilitated by reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5H-pyrido[4,3-b]indole-3-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5H-pyrido[4,3-b]indole-3-carbonitrile involves its interaction with molecular targets and pathways within cells. For instance, as a tubulin polymerization inhibitor, it binds to colchicine binding sites on microtubules, disrupting the microtubule network and inhibiting cell division . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: Used as a precursor for synthesizing biologically active structures.
5H-pyrazino[2,3-b]indole: Another indole derivative with different substitution patterns.
Uniqueness: 5H-pyrido[4,3-b]indole-3-carbonitrile stands out due to its specific chemical structure, which allows it to interact uniquely with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
66646-28-4 |
|---|---|
Molekularformel |
C12H7N3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5H-pyrido[4,3-b]indole-3-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-6-8-5-12-10(7-14-8)9-3-1-2-4-11(9)15-12/h1-5,7,15H |
InChI-Schlüssel |
LYGWEJNAZDJACO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(N=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)



![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)


![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)


![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)

